REACTION_CXSMILES
|
Cl.[NH2:2][NH:3][C:4]([NH2:6])=[S:5].[Cl:7][C:8]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:9]=1[C:10](Cl)=[O:11]>N1C=CC=CC=1>[Cl:7][C:8]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:9]=1[C:10]([NH:2][NH:3][C:4]([NH2:6])=[S:5])=[O:11] |f:0.1|
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
Cl.NNC(=S)N
|
Name
|
|
Quantity
|
2.81 mL
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at a room temperature for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
ADDITION
|
Details
|
Water was added to the resulting residue
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
CUSTOM
|
Details
|
The precipitate was separated by filtration
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)NNC(=S)N)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8 mmol | |
AMOUNT: MASS | 2.11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |